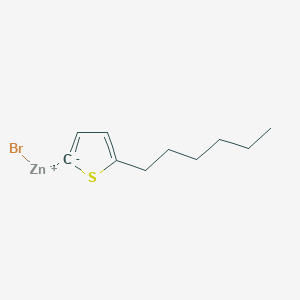
5-Hexyl-2-thienylzinc bromide, 0.5 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexyl-2-thienylzinc bromide, 0.5 M in THF is an organometallic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular formula of C6H13BrSZn and a molecular weight of 274.26 g/mol. This compound is used as a reagent in organic synthesis and as a catalyst in various reactions. It is also used as a ligand in coordination chemistry. Its solubility in THF makes it an ideal reagent for a variety of organic synthesis reactions.
Mécanisme D'action
The mechanism of action of 5-Hexyl-2-thienylzinc bromide, 0.5 M in THF is not well understood. However, it is believed that the compound acts as a ligand in coordination chemistry, forming a complex with the substrate molecule. This complex then undergoes a reaction, yielding the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been studied in detail. However, it is known that the compound is not toxic and is not known to have any adverse effects on humans or other organisms.
Avantages Et Limitations Des Expériences En Laboratoire
There are several advantages to using 5-Hexyl-2-thienylzinc bromide, 0.5 M in THF in laboratory experiments. The compound is highly soluble in THF, making it easy to use in a variety of reactions. It is also relatively non-toxic and is not known to have any adverse effects on humans or other organisms. The compound is also relatively inexpensive and can be easily obtained from chemical suppliers.
However, there are also some limitations to using this compound in laboratory experiments. The compound is not very stable and may decompose over time. It is also not very soluble in other solvents and may not be suitable for certain reactions.
Orientations Futures
The future directions for 5-Hexyl-2-thienylzinc bromide, 0.5 M in THF are numerous. Further research is needed to better understand the mechanism of action of the compound and its potential applications in organic synthesis and other areas of scientific research. Additionally, more research is needed to explore the potential uses of the compound in drug discovery and development. Finally, further research is needed to explore the potential applications of the compound in the synthesis of polymers, macromolecules, and other materials.
Méthodes De Synthèse
The synthesis of 5-Hexyl-2-thienylzinc bromide, 0.5 M in THF begins with the reaction of 5-hexyl-2-thienyl bromide and zinc powder in THF at room temperature. The reaction is catalyzed by a small amount of copper powder. The reaction is complete within two hours. The reaction mixture is then filtered and the filtrate is evaporated to dryness to yield the desired product.
Applications De Recherche Scientifique
5-Hexyl-2-thienylzinc bromide, 0.5 M in THF is used in a variety of scientific research applications. It is used as a reagent in organic synthesis and as a catalyst in various reactions. It is also used as a ligand in coordination chemistry. Its solubility in THF makes it an ideal reagent for a variety of organic synthesis reactions. It is also used for the synthesis of polymers, macromolecules, and other materials. It has been used in the synthesis of organic compounds such as amines, alcohols, and aldehydes. It has also been used in the synthesis of a variety of metal-organic frameworks.
Propriétés
IUPAC Name |
bromozinc(1+);5-hexyl-2H-thiophen-2-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15S.BrH.Zn/c1-2-3-4-5-7-10-8-6-9-11-10;;/h6,8H,2-5,7H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZZIRGIUMREBE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=[C-]S1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrSZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


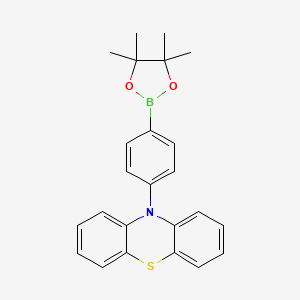
![Potassium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate](/img/structure/B6296981.png)
![2-[2-[2-Chloro-6-(trifluoromethyl)phenyl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6296992.png)
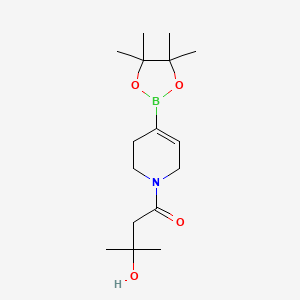
(2-methyl-2-phenylpropylidene)([1,1':3',1''-terphenyl]-2'-olato) molybdenum(VI)](/img/structure/B6297005.png)

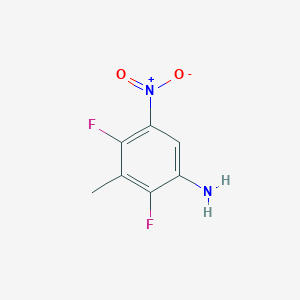


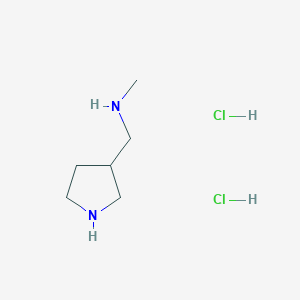

![5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene](/img/structure/B6297057.png)
